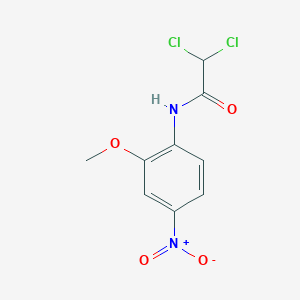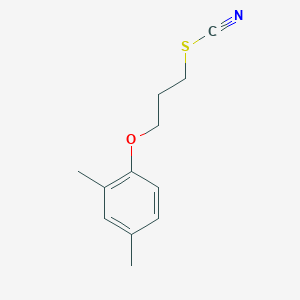
2,2-dimethyl-6-phenyl-6-(trifluoromethyl)tetrahydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-6-phenyl-6-(trifluoromethyl)tetrahydro-4H-pyran-4-one is a synthetic compound that belongs to the family of pyranone derivatives. It is commonly known as DMPPT and is widely used in scientific research due to its unique properties.
Mécanisme D'action
DMPPT inhibits the hERG potassium channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions out of the cell, which slows down the repolarization of the cardiac action potential. This results in a prolongation of the QT interval, which can lead to cardiac arrhythmias.
Biochemical and Physiological Effects
DMPPT has been shown to have antiarrhythmic effects in animal models. It has also been shown to prolong the QT interval in humans, which suggests that it may have potential as a treatment for cardiac arrhythmias. However, further studies are needed to determine the safety and efficacy of DMPPT in humans.
Avantages Et Limitations Des Expériences En Laboratoire
DMPPT is a potent and selective inhibitor of the hERG potassium channel, which makes it a valuable tool compound for studying the role of hERG channels in drug-induced QT prolongation. However, DMPPT has some limitations in lab experiments. For example, it has a short half-life in vivo, which makes it difficult to use in animal studies. In addition, DMPPT has a low solubility in water, which can make it challenging to administer in experiments.
Orientations Futures
There are several potential future directions for the research on DMPPT. One area of interest is the development of DMPPT analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the role of hERG channels in other physiological processes, such as insulin secretion and neuronal excitability. Finally, DMPPT may have potential as a treatment for other conditions, such as epilepsy and migraine, which are also associated with abnormal potassium channel function.
Conclusion
DMPPT is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the hERG potassium channel and has been investigated as a potential treatment for cardiac arrhythmias. DMPPT has some advantages and limitations in lab experiments, and there are several potential future directions for research on this compound. Overall, DMPPT is a valuable tool compound for studying the role of potassium channels in physiological processes.
Méthodes De Synthèse
The synthesis of DMPPT involves the reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-phenyl-1,1,1-trifluoroethanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. DMPPT is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
Applications De Recherche Scientifique
DMPPT has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the repolarization of the cardiac action potential. DMPPT has been shown to have antiarrhythmic effects and is being investigated as a potential treatment for cardiac arrhythmias. In addition, DMPPT has been used as a tool compound to study the role of hERG channels in drug-induced QT prolongation, a common side effect of many drugs.
Propriétés
IUPAC Name |
2,2-dimethyl-6-phenyl-6-(trifluoromethyl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-12(2)8-11(18)9-13(19-12,14(15,16)17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYBQMUWKTOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C2=CC=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)


![(1-benzofuran-2-ylmethyl)ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amine](/img/structure/B5031068.png)
![2-[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5031073.png)

![5-bromo-2-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5031105.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]pyridinium perchlorate](/img/structure/B5031109.png)

![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![ethyl (1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B5031148.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)